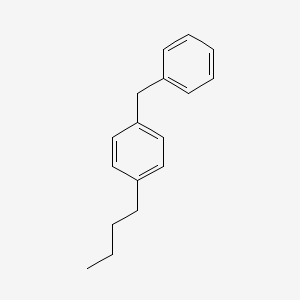

4-Butyldiphenylmethane

Description

Significance of Alkyl-Substituted Diarylmethanes in Chemical Synthesis and Materials Science

Alkyl-substituted diarylmethanes are a cardinal scaffold in organic chemistry due to their unique structural features and wide-ranging applications. nih.govnih.gov The diarylmethane framework is a key component in many biologically active molecules used in the pharmaceutical and agrochemical industries. nih.govnih.govmdpi.com Their distinctive chemical and physical properties also make them valuable in materials science. nih.govnih.gov

The versatility of the diarylmethane core stems from the reactivity of the benzylic methylene (B1212753) (CH₂) group, which can be readily functionalized to create a diverse array of more complex molecules. nih.gov This has led to the development of numerous synthetic protocols, including base-mediated reactions, transition-metal-catalyzed cross-couplings, and metal-free approaches. nih.gov Common synthetic strategies to access the diarylmethane skeleton itself include:

Friedel-Crafts Alkylation: A classic method involving the reaction of an aromatic ring with a benzylating agent in the presence of a Lewis or Brønsted acid catalyst. mdpi.comresearchgate.netorganic-chemistry.orgnih.gov

Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed reaction that couples arylboronic acids with benzyl (B1604629) halides or related compounds, offering a highly efficient route to both symmetrical and unsymmetrical diarylmethanes. nih.govacs.orgacs.orgresearchgate.net

Reduction of Diaryl Ketones: A two-step approach where a diaryl ketone, often synthesized via Friedel-Crafts acylation, is subsequently reduced to the corresponding diarylmethane. acs.org

These synthetic methodologies have made diarylmethanes readily accessible building blocks for larger, more complex structures, including pincer ligands used in catalysis. researchgate.net The functionalization of the diarylmethane scaffold allows chemists to fine-tune molecular properties for specific applications, highlighting their fundamental importance in modern organic synthesis. nih.gov

Scope and Academic Relevance of 4-Butyldiphenylmethane Studies

The study of specific isomers, such as this compound, provides crucial insights into the effects of alkyl substitution on the properties of dicyclic hydrocarbons. Research has been conducted to synthesize and purify this compound to a high degree (99 mole % or better) to facilitate systematic investigations into how changes in molecular structure affect physical properties. acs.orgacs.org This particular compound was one of several butyldiphenylmethanes synthesized for the first time for such detailed analysis. acs.org

The academic relevance of this compound extends into biochemical and metabolic research. In one study focusing on the antiplasmodial potential of metabolites from Streptomyces spp., this compound was identified as a significant outlier in the metabolic profile of a specific strain, suggesting its potential role or presence in biological systems. peerj.com The identification was achieved through metabolomics analysis using techniques like mass spectrometry combined with NMR data. peerj.comgrafiati.com

The synthesis of this compound has been achieved through methods such as the Friedel-Crafts reaction. acs.org Its physical properties have been carefully measured, providing valuable data for chemists. acs.org

Interactive Data Tables

Physical Properties of this compound

This table summarizes the experimentally determined physical properties of this compound. acs.org

General Synthesis Methods for Diarylmethanes

This table outlines common synthetic routes employed to create the diarylmethane scaffold.

| Synthesis Method | Description | Key Reagents/Catalysts | Citations |

| Friedel-Crafts Alkylation | Electrophilic aromatic substitution where an arene is alkylated with an alkyl halide or alcohol. | Lewis acids (e.g., AlCl₃, FeCl₃), Brønsted acids (e.g., Re₂O₇). researchgate.netorganic-chemistry.orgmt.com | researchgate.netorganic-chemistry.orgmt.com |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of arylboronic acids with benzyl halides. | Palladium catalysts, ligands (e.g., N-heterocyclic carbenes). nih.govacs.orgacs.org | nih.govacs.orgacs.orgresearchgate.net |

| Ketone Reduction | Two-step process involving Friedel-Crafts acylation to form a diaryl ketone, followed by reduction of the carbonyl group. | TiCl₄, NaBH₄, Et₃SiH. acs.org | acs.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

62155-44-6 |

|---|---|

Molecular Formula |

C17H20 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

1-benzyl-4-butylbenzene |

InChI |

InChI=1S/C17H20/c1-2-3-7-15-10-12-17(13-11-15)14-16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14H2,1H3 |

InChI Key |

ARJKSHMGOYNHJT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of 4 Butyldiphenylmethane Derivatives

Electrophilic Aromatic Substitution Patterns in Butylated Diphenylmethane (B89790) Systems

In the 4-butyldiphenylmethane framework, the substitution pattern of subsequent electrophilic aromatic substitution (SEAr) reactions is governed by the cumulative directing effects of the existing substituents on the two phenyl rings. Both the butyl group and the benzyl (B1604629) group (the CH₂-Ph group) are classified as activating, ortho, para-directing groups. ucla.edulibretexts.orgmasterorganicchemistry.com This is due to their electron-donating nature through inductive effects and hyperconjugation, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. stackexchange.comorganicchemistrytutor.com

The butyl group on the first ring and the diphenylmethyl group on the second ring both increase the electron density of their respective aromatic systems, making them more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene (B151609). libretexts.org The directing influence of these groups means that incoming electrophiles will preferentially attack the positions ortho (adjacent) and para (opposite) to the existing substituent.

In the case of this compound, Ring A is substituted with a butyl group at position 4. The benzyl substituent is also at position 1 of this ring. The primary activating group on Ring A is the butyl group. Therefore, electrophilic attack is directed to positions 2, 6 (ortho to the butyl group) and 3, 5 (meta to the butyl group). Since the butyl group is an ortho, para-director, substitution will occur at positions 2 and 6. On Ring B, the activating group is the benzylic methylene (B1212753) bridge, which directs incoming electrophiles to the ortho (2' and 6') and para (4') positions.

However, the interplay between electronic activation and steric hindrance is a critical factor. The bulkiness of the butyl group and the even larger diphenylmethyl group can impede attack at the ortho positions. libretexts.orgmasterorganicchemistry.com Consequently, the para position is often favored, leading to a higher yield of the para-substituted product, assuming the position is not already occupied.

| Ring | Activating Group | Electronically Favored Positions | Sterically Favored Product | Notes |

|---|---|---|---|---|

| Ring A (Butyl-substituted) | n-Butyl | 2, 6 (ortho) | Substitution at position 2 or 6 | The para position (4) is blocked. The ortho positions are electronically activated but may experience some steric hindrance. |

| Ring B (Unsubstituted) | Benzyl (CH₂-Ar) | 2', 6' (ortho); 4' (para) | 4' (para) isomer | The para position is sterically more accessible than the two ortho positions, typically leading to the para-isomer as the major product. masterorganicchemistry.com |

Regioselective Functionalization and Positional Control Using Bulky Substituents

Regioselective functionalization in diphenylmethane systems can be precisely controlled by leveraging the steric properties of bulky substituents. While standard alkyl groups like n-butyl offer some steric influence, more sterically demanding groups, such as tert-butyl, provide a powerful tool for directing subsequent reactions to specific, less-hindered positions. acs.org

The significant steric bulk of a tert-butyl group effectively shields the adjacent ortho positions from electrophilic attack. This steric hindrance forces the incoming electrophile to react at the more accessible para position. libretexts.org If the para position is already occupied, this steric blocking can be used to direct substitution to the meta position, a site that is typically disfavored by activating groups. This strategy provides a synthetic route to substitution patterns that are not achievable through electronic control alone.

A key advantage of using the tert-butyl group for positional control is its ability to be removed under specific reaction conditions, typically involving strong acid. masterorganicchemistry.com This allows it to function as a temporary "blocking group." A synthetic sequence can be designed where a tert-butyl group is first installed to direct another substituent to a desired position. Once this is accomplished, the tert-butyl group is cleaved from the aromatic ring, yielding a final product with a substitution pattern that would be difficult to obtain directly.

The removal process, known as dealkylation, is essentially a reverse Friedel-Crafts alkylation. It is often carried out by heating with a Lewis acid like aluminum chloride (AlCl₃) in the presence of a scavenger molecule such as benzene or toluene. masterorganicchemistry.com The acid protonates the ring at the position of the tert-butyl group, facilitating the elimination of the stable tert-butyl cation. The scavenger molecule is then alkylated by this cation, driving the equilibrium towards the dealkylated product. masterorganicchemistry.com This "blocking and deblocking" strategy is a valuable method for achieving complex substitution patterns on diphenylmethane skeletons.

C-H Activation and Deprotonation Reactions in Diphenylmethane Analogues

Beyond reactions involving the aromatic rings, the methylene bridge in diphenylmethane and its analogues represents another key site of reactivity. The C-H bonds of this benzylic methylene group are significantly more acidic than those of a simple alkane. The pKa of the methylene protons in diphenylmethane is approximately 32.2, indicating that they can be removed by a strong base. nih.gov This enhanced acidity is due to the stabilization of the resulting carbanion (the benzhydryl anion) through delocalization of the negative charge over both phenyl rings.

Deprotonation, typically achieved with strong bases like alkali metal amides or organolithium reagents, generates a nucleophilic carbanion that can participate in a variety of bond-forming reactions. This allows for the direct functionalization of the methylene bridge, providing a route to more complex tri-substituted methane (B114726) derivatives. nih.gov

Furthermore, the benzylic C-H bonds can be targeted through transition-metal-catalyzed C-H activation. researchgate.net Electrophilic transition metal complexes can coordinate to the π-system of the phenyl rings. rsc.org This coordination increases the acidity of the benzylic protons, facilitating their removal and the formation of an organometallic intermediate, which can then undergo further transformations such as cross-coupling reactions.

| Reaction Type | Mechanism | Key Reagents | Resulting Intermediate | Potential Products |

|---|---|---|---|---|

| Deprotonation | Acid-base reaction | Strong bases (e.g., NaNH₂, BuLi) | Benzhydryl carbanion | Alkylated or acylated diphenylmethanes |

| C-H Activation | π-coordination to a transition metal | Palladium, Rhodium, or Copper catalysts | Organometallic complex | Arylated, alkenylated, or aminated diphenylmethanes |

Transformational Chemistry Leading to Polycyclic Aromatic Hydrocarbons (e.g., Fluorenes)

Butylated diphenylmethane skeletons serve as versatile precursors for the synthesis of polycyclic aromatic hydrocarbons (PAHs), most notably fluorenes. The formation of a fluorene (B118485) ring system from a diphenylmethane derivative involves an intramolecular cyclization reaction that creates a new five-membered ring by forming a carbon-carbon bond between the two phenyl rings.

This transformation is often accomplished through palladium-catalyzed intramolecular C-H activation. researchgate.net In a typical approach, a 2-halo-diphenylmethane derivative is used as the starting material. The palladium catalyst undergoes oxidative addition into the carbon-halogen bond. The resulting organopalladium complex then facilitates the activation of a C-H bond at the 2'-position of the other phenyl ring, leading to reductive elimination of the palladium catalyst and the formation of the fluorene product. These cyclizations can proceed efficiently with both electron-rich and electron-deficient substrates. researchgate.net The presence of a butyl group on the diphenylmethane backbone is carried through into the final fluorene structure, providing a route to substituted PAHs. researchgate.net

Rearrangements and Transformations of Butylated Diphenylmethane Skeletons

The synthesis and subsequent reactions of butylated diphenylmethane skeletons can be subject to molecular rearrangements, particularly under acidic conditions characteristic of electrophilic aromatic substitution and Friedel-Crafts reactions. bdu.ac.in When synthesizing this compound via Friedel-Crafts alkylation using an n-butyl halide, for example, the initially formed primary carbocation can rearrange to a more stable secondary carbocation via a hydride shift. masterorganicchemistry.com This can lead to the formation of isomeric products, such as sec-butyldiphenylmethane, alongside the desired n-butyl product.

These rearrangements involve the migration of a hydride or an alkyl group from one atom to an adjacent atom, driven by the formation of a more stable carbocation intermediate. libretexts.orgmasterorganicchemistry.com Therefore, controlling the reaction conditions is crucial to minimize the formation of undesired rearranged isomers. While rearrangements of the butyl group are common, transformations involving the core diphenylmethane skeleton are less frequent but can occur under forcing conditions, potentially leading to more complex polycyclic structures or fragmentation.

Computational Chemistry and Theoretical Insights into Butylated Diphenylmethane Reactivity and Structure Property Relationships

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgnih.gov It is a widely used tool for predicting and elucidating the major features of various reaction mechanisms. nih.gov DFT calculations can be employed to map out the potential energy surface of a chemical reaction, providing valuable information about the energetics of reactants, products, and transition states. stackexchange.com By calculating the ground state energies of all participating molecules, DFT can estimate the energy released or required for a reaction to proceed. stackexchange.com

For 4-Butyldiphenylmethane, DFT could be instrumental in understanding its reactivity in various chemical transformations. For instance, in oxidation reactions, which are relevant for many aromatic compounds, DFT could model the reaction pathways, identify the most likely sites of radical attack, and calculate the activation energies for different mechanistic possibilities. The choice of the functional and basis set is critical for the accuracy of DFT calculations. mdpi.com Hybrid functionals like B3LYP are often a reliable choice for organic molecules. mdpi.com

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Reaction of this compound

This interactive table presents hypothetical energy values for a representative reaction involving this compound, illustrating the type of data that can be obtained from DFT studies.

| Species | Ground State Energy (Hartree) | Relative Energy (kcal/mol) |

| This compound | -815.000 | 0.0 |

| Reactant 2 | -150.000 | 0.0 |

| Transition State | -964.950 | 31.4 |

| Product 1 | -890.000 | -47.1 |

| Product 2 | -75.000 | 0.0 |

Note: The data in this table is purely illustrative and does not represent the results of actual DFT calculations.

Molecular Modeling and Dynamics Simulations for Ligand-Receptor Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques for studying the dynamic behavior of molecular systems over time. nih.gov These methods are particularly valuable for investigating the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), like a protein or enzyme. nih.govresearchgate.net MD simulations can provide a detailed picture of the temporal behavior of interacting molecules, revealing stable conformations and the interaction pathways between the ligand and the receptor. researchgate.net

In the context of drug discovery, where butylated compounds have been explored, understanding how a molecule like this compound might bind to a specific protein target is crucial. A typical workflow would involve:

Molecular Docking: Predicting the preferred orientation of this compound when bound to a receptor to form a stable complex. nih.gov

Molecular Dynamics Simulations: Simulating the behavior of the ligand-receptor complex over time in a solvated environment to assess the stability of the binding pose and characterize the key interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govnih.gov

While no specific ligand-receptor interaction studies for this compound are readily available, research on other butylated compounds, such as butylated hydroxytoluene (BHT), has demonstrated the utility of these methods in identifying potential protein targets and elucidating binding modes. nih.govnih.gov

Table 2: Key Parameters in a Molecular Dynamics Simulation of a Ligand-Receptor Complex

This interactive table outlines some of the essential parameters that would be defined in a molecular dynamics simulation to study the interaction of a ligand like this compound with a receptor.

| Parameter | Description | Typical Value/Method |

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | A representation of the solvent (e.g., water) in the simulation. | TIP3P, SPC/E |

| Simulation Time | The total time over which the molecular motions are simulated. | Nanoseconds (ns) to microseconds (µs) |

| Temperature and Pressure | The thermodynamic conditions of the simulation. | 300 K, 1 atm |

| Integration Timestep | The small time interval at which the equations of motion are solved. | 1-2 femtoseconds (fs) |

Conformational Analysis and Stereochemical Considerations in Butylated Diphenylmethanes

Conformational analysis is the study of the different three-dimensional arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.orgchemistrysteps.com These different arrangements, known as conformations or conformers, can have different potential energies, and thus different stabilities. libretexts.org For a flexible molecule like this compound, which possesses a butyl chain and two phenyl rings connected by a methylene (B1212753) bridge, a multitude of conformations are possible.

The rotation around the single bonds, particularly the C-C bonds of the butyl group and the bonds connecting the phenyl rings to the central methylene carbon, will lead to various staggered and eclipsed conformations. libretexts.org The relative energies of these conformers are influenced by factors such as:

Torsional Strain: Arising from the eclipsing of bonds on adjacent atoms. libretexts.org

Steric Strain: Resulting from repulsive interactions when atoms or groups are forced too close to each other. libretexts.org

Table 3: Estimated Torsional Strain Energies for Simple Alkanes

This interactive table provides reference values for torsional strain in simple alkanes, which are foundational for understanding the conformational energetics of more complex molecules like this compound. lumenlearning.com

| Interaction | Energy (kcal/mol) |

| H-H eclipsed | 1.0 |

| H-CH3 eclipsed | 1.4 |

| CH3-CH3 eclipsed | 3.1 |

| CH3-CH3 gauche | 0.9 |

In Silico Approaches in Chemical Discovery and Design

In silico methods refer to the use of computer simulations and computational models in the discovery and design of new chemical entities, including potential therapeutic agents. nih.govrowan.edu These approaches can significantly accelerate the research and development process by prioritizing compounds for synthesis and experimental testing. nih.gov For a scaffold like butylated diphenylmethane (B89790), in silico techniques could be employed to design new derivatives with desired properties.

The process often involves:

Virtual Screening: Computationally screening large libraries of virtual compounds against a specific biological target to identify potential "hits". rowan.edu

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities to assess their drug-likeness. researchgate.net

By starting with the this compound core, researchers could computationally explore a vast chemical space by adding various functional groups and substituents. The resulting virtual library of derivatives could then be screened for potential activity against a range of biological targets, and their ADMET properties could be predicted to filter out compounds with unfavorable profiles. This in silico workflow can lead to the rational design of novel butylated diphenylmethane derivatives with enhanced efficacy and safety profiles. mdpi.com

Table 4: Common In Silico Methods in Chemical Discovery

This interactive table summarizes several key in silico techniques used in the design and discovery of new molecules.

| Method | Application |

| Virtual Screening | Identifying potential drug candidates from large compound libraries by predicting their binding to a target. |

| Molecular Docking | Predicting the binding mode and affinity of a ligand to a receptor. |

| QSAR | Modeling the relationship between chemical structure and biological activity. |

| Pharmacophore Modeling | Identifying the essential 3D features of a ligand required for biological activity. |

| ADMET Prediction | Predicting the pharmacokinetic and toxicological properties of a molecule. |

Applications of 4 Butyldiphenylmethane Derivatives in Materials Science and Catalysis

Precursors for Polymer Synthesis and Functional Materials

The incorporation of 4-butyldiphenylmethane derivatives into polymer chains can significantly influence the final properties of the material. These derivatives can be functionalized to act as monomers, chain extenders, or curing agents in a variety of polymeric systems.

In the realm of polyurethanes, chain extenders are low-molecular-weight diols or diamines that react with isocyanate groups to form the hard segments of the polymer. These hard segments play a crucial role in determining the mechanical properties of the polyurethane, such as its hardness, tear strength, and thermal stability. nih.govgoogle.com While specific examples of this compound-based chain extenders are not extensively documented in publicly available literature, the principles of polyurethane chemistry suggest that a diol or diamine derivative of this compound could be a viable candidate. The bulky butyl group would likely influence the packing of the hard segments, potentially leading to materials with modified phase separation and unique mechanical properties.

Similarly, in epoxy resin systems, curing agents are essential for cross-linking the epoxy prepolymers to form a rigid, thermoset matrix. Aromatic amines are a well-established class of curing agents for epoxy resins. threebond.co.jpgoogle.comdaryatamin.com For instance, 4,4'-diaminodiphenylmethane is a known curing agent that imparts good thermal and chemical resistance to the cured epoxy. google.com A this compound diamine derivative could function as a curing agent, with the butyl group potentially enhancing the solubility of the curing agent in the epoxy resin and modifying the flexibility and impact resistance of the final cured product.

Table 1: Potential this compound Derivatives as Chain Extenders and Curing Agents This table is illustrative and based on established principles of polymer chemistry, as direct examples for this compound were not found in the search results.

| Derivative Name | Functional Groups | Potential Application | Expected Influence of Butyl Group |

| 4-Butyl-4',4''-dihydroxydiphenylmethane | Diol | Chain extender for polyurethanes | Increased solubility, modified hard segment packing |

| 4-Butyl-4',4''-diaminodiphenylmethane | Diamine | Chain extender for polyurethanes, Curing agent for epoxy resins | Enhanced flexibility, improved resin compatibility |

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The properties of polyimides can be tailored by modifying the chemical structure of the diamine and dianhydride monomers. The incorporation of bulky substituents into the polymer backbone is a common strategy to enhance the solubility and processability of these often intractable polymers, without significantly compromising their desirable properties. rubber.or.krresearchgate.net

Research has shown that the introduction of a tert-butyl group into a polyimide structure can lead to flexible and transparent films with slightly decreased thermal stability compared to their non-substituted counterparts. rubber.or.kr Similarly, polyimides based on 4,4'-diaminotriphenylmethane, which contains a bulky phenyl group, exhibit improved solubility and thermal stability compared to polyimides derived from 4,4'-diaminodiphenylmethane. researchgate.net These findings strongly suggest that a diamine derivative of this compound could be a valuable monomer for the synthesis of high-performance polyimides. The butyl group would be expected to disrupt chain packing, leading to enhanced solubility in organic solvents, which is a significant advantage for processing.

Table 2: Predicted Properties of a Polyimide Derived from 4-Butyl-4',4''-diaminodiphenylmethane and a Standard Dianhydride This table is a predictive representation based on trends observed in structurally similar polyimides. rubber.or.krresearchgate.net

| Property | Expected Outcome | Rationale |

| Solubility | High | The bulky butyl group disrupts polymer chain packing, increasing free volume and allowing solvent molecules to penetrate more easily. |

| Thermal Stability | High | The inherent stability of the aromatic imide backbone would be largely retained. |

| Processability | Improved | Enhanced solubility allows for solution-based processing techniques like spin-coating and casting. |

| Transparency | Potentially High | The disruption of charge-transfer complex formation due to the bulky group can lead to less colored and more transparent films. |

The uniform alignment of liquid crystal (LC) molecules is a critical aspect of liquid crystal display (LCD) technology. This alignment is typically achieved by coating the substrate with a thin polymer film. The surface properties of this alignment layer dictate the orientation of the LC molecules. Polymers with bulky, nonpolar side groups have been shown to induce vertical alignment of liquid crystals. nih.govnih.govresearchgate.net This is because the bulky groups create a low-energy surface that the LC molecules orient away from to minimize their free energy. nih.gov

For example, polystyrene derivatives containing 2,4-di-tert-butylphenoxymethyl side groups have been successfully used to achieve vertical LC alignment. nih.govnih.govresearchgate.net The molar content of these bulky side groups influences the alignment properties, with a higher content generally favoring vertical alignment. nih.gov Based on this principle, a polymer with this compound moieties as side chains could be a promising candidate for liquid crystal alignment applications. The bulky and nonpolar nature of the butyldiphenylmethane group would be expected to create a low surface energy, thereby promoting the vertical alignment of liquid crystal molecules.

Ligands in Organometallic Chemistry and Catalysis

The diphenylmethane (B89790) scaffold can be functionalized to create multidentate ligands that can coordinate with metal centers. The resulting organometallic complexes can exhibit interesting catalytic properties.

Pincer ligands are a class of chelating agents that bind to a metal center through three donor atoms in a meridional fashion. researchgate.net These ligands are highly valued in organometallic chemistry due to the stability they impart to the resulting metal complexes and the high degree of control they offer over the metal's catalytic activity. nih.govnsf.gov The design of pincer ligands allows for fine-tuning of the steric and electronic properties of the metal center. rsc.org

A butyldiphenylmethane scaffold can be envisioned as the central aromatic backbone for a pincer ligand. For example, by introducing donor groups such as phosphines, amines, or a combination thereof at the positions flanking the butyl-substituted phenyl ring, a variety of pincer ligand architectures (e.g., PCP, NCN, PNP) could be synthesized. The synthesis of such ligands typically involves multi-step organic reactions, including lithiation, halogenation, and cross-coupling reactions, to introduce the desired donor arms onto the aromatic backbone. uwyo.edumdpi.com

Table 3: Hypothetical Design of a Butyldiphenylmethane-Based Pincer Ligand This table illustrates a plausible design for a pincer ligand incorporating the this compound scaffold.

| Ligand Type | Proposed Structure | Key Features | Potential Synthetic Strategy |

| PCP | 2,6-bis(diphenylphosphinomethyl)-4-butyldiphenylmethane | Strong sigma-donating phosphine (B1218219) arms, bulky butyl group for steric control. | Directed ortho-lithiation of this compound followed by reaction with chlorodiphenylphosphine. |

| NCN | 2,6-bis(aminomethyl)-4-butyldiphenylmethane | Nitrogen donors for different electronic properties compared to phosphines. | Bromination of the methyl groups of a dimethyl-substituted butyldiphenylmethane precursor followed by reaction with an amine. |

Palladium complexes featuring pincer ligands have demonstrated remarkable catalytic activity in a variety of organic transformations, including Suzuki-Miyaura cross-coupling reactions. nih.govmdpi.com The stability and well-defined coordination sphere provided by the pincer ligand contribute to the efficiency and selectivity of the catalyst. mdpi.com

A palladium complex incorporating a butyldiphenylmethane-derived pincer ligand would be a promising candidate for catalysis. The steric bulk of the butyl group, as well as the electronic nature of the donor atoms in the pincer arms, would influence the catalytic performance. For instance, in a Suzuki-Miyaura coupling reaction, the catalyst's activity would depend on the ease of oxidative addition, transmetalation, and reductive elimination steps, all of which can be modulated by the ligand framework. It is plausible that such a complex could exhibit high catalytic activity, even at low catalyst loadings. nih.gov

Table 4: Potential Catalytic Applications of a Palladium Complex with a Butyldiphenylmethane-Based Pincer Ligand This table outlines potential applications based on the known catalytic activity of similar pincer complexes. nih.govmdpi.com

| Reaction | Role of the Catalyst | Expected Outcome |

| Suzuki-Miyaura Cross-Coupling | Facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids. | High yields and turnover numbers, potentially influenced by the steric and electronic properties of the butyldiphenylmethane scaffold. |

| Heck Coupling | Catalyzes the reaction of an unsaturated halide with an alkene. | Control over regioselectivity and stereoselectivity. |

| C-H Activation | Enables the direct functionalization of C-H bonds. | The robust nature of the pincer complex could allow for reactions under challenging conditions. |

Natural Occurrence and Metabolomics Studies of 4 Butyldiphenylmethane in Biological Systems

Identification and Isolation from Microbial Sources (e.g., Streptomyces species)

The natural occurrence of 4-butyldiphenylmethane in the microbial world has been highlighted through research on endophytic actinomycetes, particularly from the genus Streptomyces. A significant study identified this compound as a metabolite produced by an endophytic Streptomyces sp., strain SUK 48. iium.edu.myresearchgate.netnih.govresearchgate.net This strain was isolated and studied for its potential to produce bioactive compounds.

The production of this compound by Streptomyces sp. SUK 48 was observed to be growth-phase dependent. nih.govresearchgate.net Metabolomic analysis revealed that this compound was a significant outlier during the stationary phase of fermentation, which is a crucial period for the production of secondary metabolites like antibiotics in Streptomyces. nih.govresearchgate.net The identification was made as part of a broader investigation into the antiplasmodial potential of metabolites from endophytic Streptomyces species. iium.edu.myresearchgate.netnih.govresearchgate.net While the compound was putatively identified through metabolomics techniques, this discovery points to microbial sources as a natural reservoir for this compound.

Streptomyces are well-known producers of a vast array of secondary metabolites with diverse chemical structures and biological activities. nih.gov The identification of this compound from Streptomyces sp. SUK 48 adds to the chemical diversity of natural products from this prolific genus.

Metabolite Profiling Techniques for Butyldiphenylmethane Detection (e.g., LC-MS with Multivariate Data Analysis)

The detection of this compound from Streptomyces sp. SUK 48 was accomplished using a metabolomics approach centered on Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with multivariate data analysis. iium.edu.myresearchgate.netnih.govresearchgate.net This powerful combination allows for the comprehensive analysis of complex mixtures of metabolites in biological extracts.

In the study of Streptomyces sp. SUK 48, extracts from different growth phases (mid-exponential and stationary) were analyzed by LC-MS to generate a chemical profile of the metabolites produced. nih.govresearchgate.net The resulting data, containing information on the mass-to-charge ratio (m/z) and retention time of thousands of molecules, was then subjected to multivariate data analysis to identify statistically significant differences between the samples.

Specifically, Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) was employed. iium.edu.myresearchgate.netnih.govresearchgate.net This supervised statistical method is used to find the variables (in this case, metabolites) that are most responsible for the differences between predefined groups (e.g., different growth phases or different bacterial strains). An S-loading plot, a graphical representation of the OPLS-DA model, was used to pinpoint the metabolites that were most influential in discriminating between the stationary phase extracts of Streptomyces sp. SUK 48 and other samples. iium.edu.myresearchgate.netnih.govresearchgate.net Through this analysis, this compound, along with other compounds like pavettine and aurantioclavine, was putatively identified as a significant outlier characteristic of the stationary phase of this particular strain. iium.edu.myresearchgate.netnih.govresearchgate.net The metabolite at m/z 225.163 and 225.153 was putatively identified as this compound. nih.gov

The use of such metabolomics workflows provides a rapid and efficient method to screen for and tentatively identify specific compounds like this compound in complex biological matrices without the immediate need for exhaustive isolation and purification. iium.edu.myresearchgate.netnih.govresearchgate.net

Table 1: Metabolite Profiling of Streptomyces sp. SUK 48

| Analytical Technique | Data Analysis Method | Putatively Identified Compound | Significance |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) | This compound | Identified as a significant outlier in the stationary phase of Streptomyces sp. SUK 48. iium.edu.myresearchgate.netnih.govresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | S-loading Plot | Pavettine | Identified as a significant outlier in the stationary phase of Streptomyces sp. SUK 48. iium.edu.myresearchgate.netnih.govresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | S-loading Plot | Aurantioclavine | Identified as a significant outlier in the stationary phase of Streptomyces sp. SUK 48. iium.edu.myresearchgate.netnih.govresearchgate.net |

Computational Approaches in Natural Product Chemical Discovery

The discovery of novel natural products, including compounds like this compound from microbial sources, is increasingly being facilitated by computational approaches. nih.govmdpi.com These in silico methods play a crucial role in various stages of the natural product discovery pipeline, from identifying potential producers to predicting the structures of their metabolites.

One of the most powerful computational strategies is genome mining. nih.gov This involves analyzing the genomic data of microorganisms, such as Streptomyces, to identify biosynthetic gene clusters (BGCs). nih.gov BGCs are groups of genes that are physically clustered on the chromosome and encode the enzymatic machinery for the production of a specific secondary metabolite. nih.gov By identifying BGCs, researchers can predict the types of compounds an organism might produce, even before they are observed in the laboratory.

Various algorithms and software tools have been developed for genome mining. nih.gov These tools can identify conserved gene sequences associated with known metabolic pathways, thereby predicting the chemical class of the potential natural product. nih.gov While the direct prediction of the exact chemical structure of a BGC's product remains a challenge, computational methods can provide valuable clues that guide experimental work. nih.gov

Furthermore, computational networking strategies are being used to connect genomic information with metabolomic data (such as that obtained from LC-MS). nih.gov By correlating the presence of specific BGCs with the detection of certain metabolites in a large collection of microbial strains, it is possible to link a gene cluster to its corresponding chemical product. nih.gov This integrated approach of genomics and metabolomics, underpinned by computational analysis, accelerates the discovery of new natural products and the elucidation of their biosynthetic pathways.

Future Research Directions and Emerging Paradigms in Butyldiphenylmethane Chemistry

Development of Novel and Atom-Economical Synthetic Methodologies

The synthesis of substituted diphenylmethanes has traditionally relied on classical methods such as Friedel-Crafts alkylation. However, the future of organic synthesis is increasingly geared towards "green" and atom-economical approaches that minimize waste and enhance efficiency.

Future research in the synthesis of 4-butyldiphenylmethane should prioritize the development of catalytic systems that offer high selectivity and yield while operating under mild conditions. Methodologies that exemplify the principles of green chemistry, such as maximizing atom economy, are of particular interest. Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product.

An emerging paradigm is the use of solid acid catalysts, which can replace traditional liquid acids like hydrochloric acid, thereby reducing corrosion and environmental impact. For instance, the synthesis of related compounds like 4,4'-diamino-3,3-di-tert-butyldiphenylmethane has been achieved using solid acid catalysts such as montmorillonite (B579905) or kaolin (B608303). firsthope.co.in These catalysts are often reusable, further enhancing the sustainability of the process.

Another promising direction is the application of transition metal-catalyzed cross-coupling reactions. While traditionally used for C-C bond formation with pre-functionalized starting materials, recent advancements have enabled direct C-H activation/arylation pathways. Exploring these methods for the synthesis of this compound could provide a more direct and efficient route, avoiding the need for pre-activated reagents and thus improving atom economy.

| Synthetic Approach | Key Advantages | Potential Catalyst Systems |

| Solid Acid Catalysis | Reusable catalysts, reduced corrosion, environmentally benign. | Montmorillonite, Kaolin, Zeolites. |

| Transition Metal-Catalyzed C-H Activation | High atom economy, direct functionalization, reduced waste. | Palladium, Rhodium, Iridium complexes. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Various catalysts compatible with microwave heating. |

These modern synthetic strategies represent a significant step forward from classical methods, offering pathways that are not only more efficient but also more environmentally responsible.

Exploration of Untapped Reactivity Pathways for Advanced Functionalization

The this compound scaffold, with its combination of aromatic rings and aliphatic chains, presents a rich landscape for chemical modification. Future research should focus on exploring untapped reactivity pathways to enable precise and selective functionalization, thereby creating a diverse library of derivatives with tailored properties.

A key area of exploration is the selective activation of C-H bonds. The diphenylmethane (B89790) core contains multiple types of C-H bonds—aromatic, benzylic, and aliphatic—each with distinct reactivity. Developing catalytic systems that can differentiate between these positions would be a significant breakthrough. Transition metal catalysis, particularly with palladium, rhodium, and iridium, has shown great promise in directing C-H functionalization. By employing directing groups, it may be possible to achieve site-selective introduction of functional groups onto the aromatic rings or the butyl chain.

The benzylic position of the diphenylmethane core is particularly susceptible to radical reactions. Future studies could explore photoredox catalysis to generate benzylic radicals under mild conditions, which can then participate in a variety of bond-forming reactions. This approach would open up new avenues for creating complex molecules based on the this compound scaffold.

Furthermore, the functionalization of the butyl chain itself remains a relatively unexplored area. Methods for terminal and internal functionalization of the alkyl chain would significantly expand the chemical space accessible from this compound. This could involve, for example, catalytic borylation or amination at specific positions along the chain.

| Functionalization Strategy | Target Site | Potential Methodologies |

| Site-Selective C-H Arylation | Aromatic Rings | Palladium-catalyzed cross-coupling with directing groups. |

| Benzylic Functionalization | Methylene (B1212753) Bridge | Photoredox catalysis, radical-mediated reactions. |

| Alkyl Chain Modification | Butyl Group | Catalytic C-H oxidation, borylation, or amination. |

The systematic exploration of these reactivity pathways will be crucial for unlocking the full potential of the this compound scaffold in various applications.

Rational Design of Advanced Materials Featuring Tailored Butyldiphenylmethane Scaffolds

The unique structure of this compound, combining a semi-flexible diphenylmethane core with a flexible butyl chain, makes it an attractive building block for advanced materials. The rational design of materials incorporating this scaffold could lead to novel properties and applications in fields ranging from polymer science to organic electronics.

In polymer chemistry, diphenylmethane derivatives are used as monomers or additives to enhance the thermal and mechanical properties of polymers. The butyl group in this compound could act as an internal plasticizer, imparting flexibility to polymer chains. Future research could focus on the synthesis of polyesters, polyamides, or polyimides incorporating the this compound unit to create materials with tailored thermal stability, solubility, and mechanical strength.

The field of liquid crystals (LCs) represents another promising avenue. The elongated, semi-rigid structure of this compound is reminiscent of mesogenic molecules that form the basis of liquid crystal phases. mdpi.comunipi.itmdpi.comnih.gov By introducing appropriate polar groups, it may be possible to design novel liquid crystalline materials based on this scaffold. The butyl chain would play a crucial role in modulating the melting point and the stability of the mesophases.

In the realm of organic electronics, the diphenylmethane core can serve as a component of organic semiconductors. drugtargetreview.comresearchgate.netnih.govmdpi.com The electronic properties of the scaffold can be tuned through functionalization of the aromatic rings. The butyl group can enhance solubility in organic solvents, which is a key requirement for solution-based processing of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

| Material Class | Potential Role of this compound | Target Properties |

| Polymers | Monomer or additive. | Enhanced thermal stability, tailored flexibility, improved processability. |

| Liquid Crystals | Mesogenic core. | Tunable mesophase behavior, broad temperature ranges for LC phases. |

| Organic Electronics | Soluble semiconductor scaffold. | High charge carrier mobility, good film-forming properties, solution processability. |

The versatility of the this compound structure provides a rich platform for the design of next-generation organic materials.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Biological Discovery

The intersection of synthetic chemistry and biology offers exciting opportunities for the discovery of new therapeutic agents and chemical probes to study biological systems. The diphenylmethane scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. firsthope.co.ingoogle.comgoogleapis.comdrugbank.com

For instance, derivatives of diphenylmethane are known to exhibit antihistaminic properties. The core structure is also present in drugs targeting the central nervous system. Future research could explore derivatives of this compound for their potential biological activities. The lipophilic nature of the butyl group could enhance membrane permeability and influence the pharmacokinetic properties of potential drug candidates.

A systematic approach to exploring the biological potential of this compound derivatives would involve the synthesis of a diverse library of compounds with variations in the functional groups on the aromatic rings and the butyl chain. This library could then be screened against a range of biological targets, including enzymes, receptors, and ion channels.

Furthermore, the diphenylmethane scaffold could be used as a starting point for the development of chemical probes. These are small molecules designed to interact with a specific biological target and can be used to study its function in living systems. For example, by attaching a fluorescent tag or a reactive group to the this compound scaffold, it might be possible to create probes for imaging or target identification.

The synthesis of 4,4-diarylbutylamine and 4,4-diarylbutanamide derivatives and their evaluation for antilipidperoxidation activity has been reported, with some compounds showing significant activity. nih.gov This suggests that butyldiphenylmethane derivatives could have potential as antioxidants.

| Research Area | Potential Application of this compound Derivatives | Key Objectives |

| Drug Discovery | Scaffolds for novel therapeutic agents. | Identification of new leads for various diseases (e.g., antihistamines, CNS disorders). |

| Chemical Biology | Development of chemical probes. | Elucidation of biological pathways, target identification and validation. |

| Medicinal Chemistry | Structure-activity relationship (SAR) studies. | Optimization of potency, selectivity, and pharmacokinetic properties. |

Interdisciplinary collaborations between synthetic chemists and biologists will be essential to fully realize the potential of this compound and its derivatives in the life sciences.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis due to volatile intermediates. Refer to Safety Data Sheets (SDS) for PPE requirements (gloves, goggles). Store samples in inert atmospheres to prevent oxidation. Emergency protocols must include access to antidotes for solvent exposure (e.g., methanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.